

# Comparative $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Analysis of 3,5-Dimethyl-1-adamantanol

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## Compound of Interest

Compound Name: 3,5-Dimethyl-1-adamantanol

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A detailed guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of **3,5-dimethyl-1-adamantanol**, with a comparative analysis against structurally related adamantane derivatives.

This guide provides a comprehensive analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectra of **3,5-dimethyl-1-adamantanol**. For comparative purposes, spectral data for two key analogues, 1-adamantanol and memantine (3,5-dimethyl-1-aminoadamantane), are also presented. This information is crucial for the structural elucidation and purity assessment of these compounds, which are of significant interest in medicinal chemistry and drug development.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data Comparison

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **3,5-dimethyl-1-adamantanol** and its analogues. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm. The spectra were recorded in deuterated chloroform ( $\text{CDCl}_3$ ), a common solvent for NMR analysis of small organic molecules.

Table 1:  $^1\text{H}$  NMR Spectral Data

Compound	Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
3,5-Dimethyl-1-adamantanol	-OH	1.27	s	-
CH <sub>2</sub> (bridge)	1.35-1.45	m	-	
CH (bridgehead)	1.65	br s	-	
CH <sub>2</sub> (bridge)	2.15	br s	-	
CH <sub>3</sub>	0.88	s	-	
1-Adamantanol	-OH	1.35	s	-
CH <sub>2</sub> (equivalent)	1.69	m	-	
CH (equivalent)	2.16	br s	-	
CH <sub>2</sub> (equivalent)	1.76	m	-	
Memantine Hydrochloride	NH <sub>2</sub> ·HCl	8.34	s	-
CH (bridgehead)	2.20	m	-	
CH <sub>2</sub> (bridge)	1.89	s	-	
CH <sub>2</sub> (bridge)	1.74	d	11.5	
CH <sub>2</sub> (bridge)	1.68	d	11.5	
CH <sub>2</sub> (bridge)	1.42	d	12.5	
CH <sub>2</sub> (bridge)	1.31	d	12.5	
CH	1.22	d	12.5	
CH	1.16	d	12.5	
CH <sub>3</sub>	0.86	s	-	

Table 2: <sup>13</sup>C NMR Spectral Data

Compound	Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
3,5-Dimethyl-1-adamantanol	C-1 (quaternary)	68.8
C-3, C-5 (quaternary)	32.5	
C-2, C-8, C-9 ( $\text{CH}_2$ )	51.5	
C-4, C-6, C-10 ( $\text{CH}_2$ )	42.1	
C-7 (CH)	40.2	
$\text{CH}_3$	30.1	
1-Adamantanol	C-1 (quaternary)	68.3
C-3, C-5, C-7 (CH)	30.9	
C-2, C-8, C-9 ( $\text{CH}_2$ )	45.4	
C-4, C-6, C-10 ( $\text{CH}_2$ )	36.2	
Memantine Hydrochloride	C-1 (quaternary)	54.4
C-3, C-5 (quaternary)	32.6	
C-2, C-9 ( $\text{CH}_2$ )	49.8	
C-4 ( $\text{CH}_2$ )	46.4	
C-6, C-10 ( $\text{CH}_2$ )	41.8	
C-7 (CH)	39.2	
C-8 ( $\text{CH}_2$ )	29.8	
$\text{CH}_3$	29.6	

## Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.<sup>[1]</sup> The following provides a general methodology for the NMR analysis of adamantane derivatives.

### 1. Sample Preparation:

- Weigh 5-10 mg of the adamantane derivative.
- Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- Transfer the solution to a clean 5 mm NMR tube.

### 2. NMR Data Acquisition:

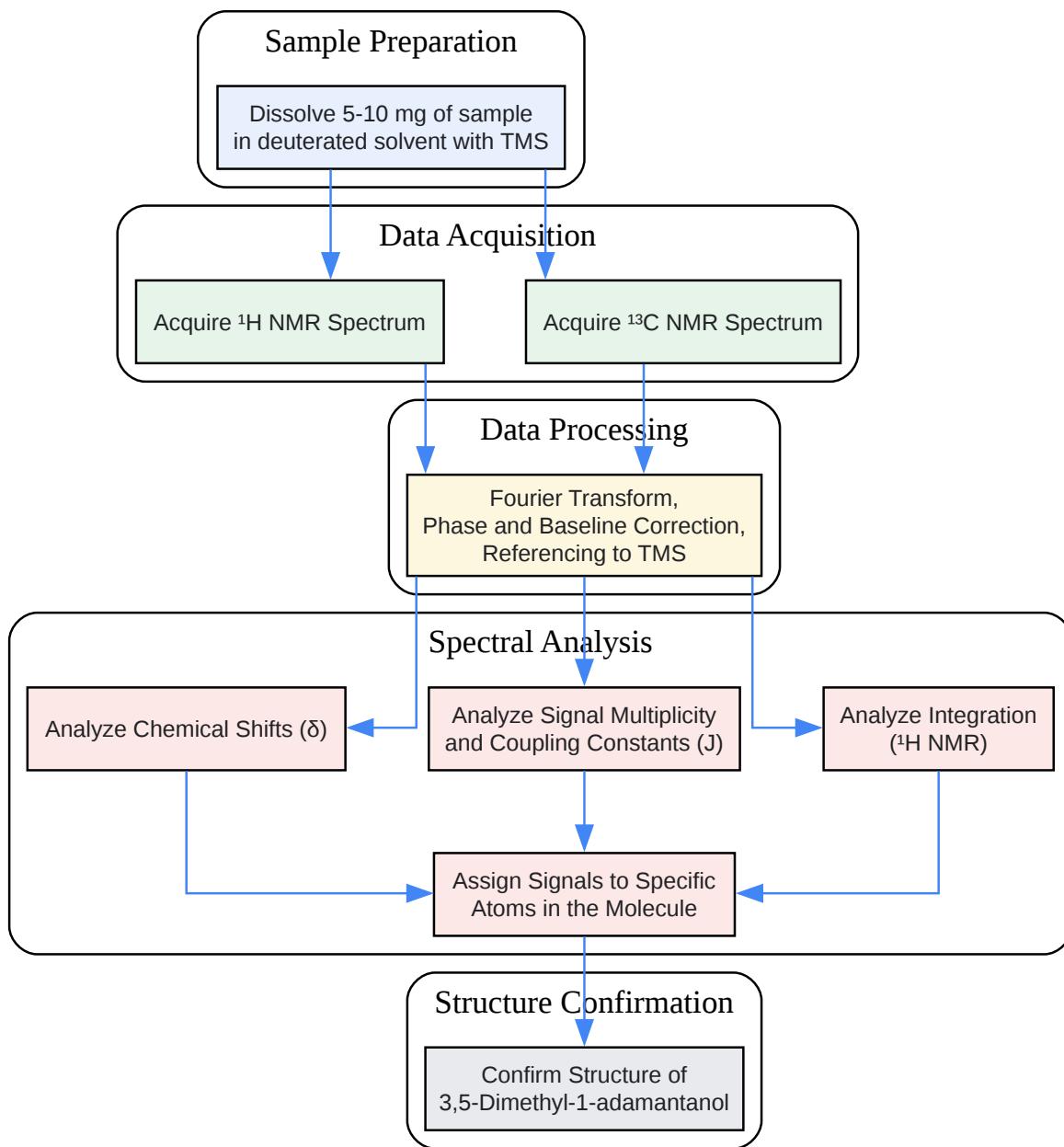
- Record  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for protons.
- For  $^1\text{H}$  NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
- For  $^{13}\text{C}$  NMR, acquire proton-decoupled spectra to simplify the spectrum to a series of single peaks for each unique carbon atom. A greater number of scans is typically required for  $^{13}\text{C}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

### 3. Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.
- Phase and baseline correct the spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative ratios of the different types of protons.

## Logical Workflow for NMR Spectral Analysis

The process of analyzing NMR spectra to confirm the structure of a molecule like **3,5-dimethyl-1-adamantanol** follows a logical workflow. This workflow ensures a systematic approach from sample preparation to final structure elucidation.



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Caption: Logical workflow for the NMR spectral analysis of **3,5-dimethyl-1-adamantanol**.

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## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
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